molecular formula C7H10BrF3O B3148482 7-Bromo-1,1,1-trifluoroheptan-2-one CAS No. 647831-24-1

7-Bromo-1,1,1-trifluoroheptan-2-one

Cat. No.: B3148482
CAS No.: 647831-24-1
M. Wt: 247.05 g/mol
InChI Key: MAIKVCCDZVUYAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromo-1,1,1-trifluoroheptan-2-one can be synthesized from 6-Bromohexanoyl chloride and trifluoroacetic anhydride . The reaction involves the following steps:

    Starting Materials: 6-Bromohexanoyl chloride and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield.

    Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain high purity this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using the same starting materials and reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality product for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,1,1-trifluoroheptan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while oxidation reactions can yield corresponding ketones or carboxylic acids.

Scientific Research Applications

7-Bromo-1,1,1-trifluoroheptan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1,1,1-trifluoroheptan-2-one involves its interaction with specific molecular targets and pathways. As an ion exchange agent, it can interact with phosphoric acid and hydroxide ions, facilitating their exchange and removal . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

7-bromo-1,1,1-trifluoroheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3O/c8-5-3-1-2-4-6(12)7(9,10)11/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIKVCCDZVUYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)C(F)(F)F)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60801439
Record name 7-Bromo-1,1,1-trifluoroheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60801439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647831-24-1
Record name 7-Bromo-1,1,1-trifluoroheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60801439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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